molecular formula C17H18BrNO2 B5636976 5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide

5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide

Cat. No. B5636976
M. Wt: 348.2 g/mol
InChI Key: NDEJWVRHGZZGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide” often involves palladium-catalyzed cyclization processes. For instance, an efficient synthesis method for 2,5-diimino-furans, which are structurally related to the target compound, utilizes palladium-catalyzed cyclization of bromoacrylamides with isocyanides, suggesting a potential pathway for synthesizing similar bromo-furamide compounds (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to “5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide” has been characterized through crystallographic methods. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which shares some structural features with the target compound, shows specific bond angles and distances indicative of the furan and phenyl ring interactions, providing insights into the 3D arrangement of bromo-furamide molecules (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

The reactivity of bromo-furamide compounds involves various chemical reactions, including palladium-catalyzed cyclization, Suzuki-Miyaura cross-coupling, and reactions with amines. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, followed by arylated processes, demonstrating the compound's versatility in forming derivatives with potential antibacterial activities (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of bromo-furamide compounds, including melting points, solubility, and crystal structures, can be elucidated through spectroscopic and crystallographic studies. The detailed molecular structure, as revealed through X-ray diffraction, contributes to understanding the compound's stability, reactivity, and potential interactions in biological systems or as part of materials (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of “5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide” and related compounds, including their reactivity, potential for forming derivatives, and interactions with other chemicals, are central to their applications. Studies on similar bromo-furamide compounds demonstrate their potential in forming a variety of derivatives, indicating a broad range of chemical behaviors and potential applications in synthesizing new molecules (Pong et al., 1984).

properties

IUPAC Name

5-bromo-N-[(1-phenylcyclopentyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-15-9-8-14(21-15)16(20)19-12-17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEJWVRHGZZGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(1-phenylcyclopentyl)methyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.